molecular formula C22H23NO B4080385 N-(1-methyl-3-phenylpropyl)-2-(1-naphthyl)acetamide

N-(1-methyl-3-phenylpropyl)-2-(1-naphthyl)acetamide

Cat. No. B4080385
M. Wt: 317.4 g/mol
InChI Key: NPTICRLMRSNHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-3-phenylpropyl)-2-(1-naphthyl)acetamide, commonly known as U-47700, is a synthetic opioid analgesic drug. It was first developed in the 1970s by a team of researchers at Upjohn, but it was never marketed for medical use. Instead, it has gained popularity as a recreational drug due to its potent analgesic effects and its ability to produce feelings of euphoria and relaxation. Despite its popularity, U-47700 is a highly dangerous drug that has been associated with numerous deaths and overdoses.

Mechanism of Action

U-47700 acts as a selective agonist at the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates a signaling cascade that leads to the inhibition of pain transmission in the spinal cord and brain.
Biochemical and Physiological Effects:
U-47700 produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has the potential to cause a range of adverse effects, including nausea, vomiting, constipation, and addiction.

Advantages and Limitations for Lab Experiments

U-47700 has several advantages as a research tool, including its potent analgesic effects and its ability to selectively activate the μ-opioid receptor. However, it also has several limitations, including its potential for abuse and its association with adverse effects such as respiratory depression.

Future Directions

There are several future directions for research on U-47700, including the development of new opioid analgesics with improved safety profiles, the investigation of the molecular mechanisms of opioid action, and the development of new therapeutic strategies for the treatment of chronic pain. Additionally, further research is needed to better understand the potential risks associated with U-47700 use and to develop effective harm reduction strategies.

Scientific Research Applications

U-47700 has been studied extensively in the scientific community due to its potent analgesic effects. It has been used in various animal models to study pain perception and the mechanisms of opioid action. Additionally, U-47700 has been used to develop new opioid analgesics with improved efficacy and safety profiles.

properties

IUPAC Name

2-naphthalen-1-yl-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c1-17(14-15-18-8-3-2-4-9-18)23-22(24)16-20-12-7-11-19-10-5-6-13-21(19)20/h2-13,17H,14-16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTICRLMRSNHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-naphthalen-1-yl-N-(4-phenylbutan-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.